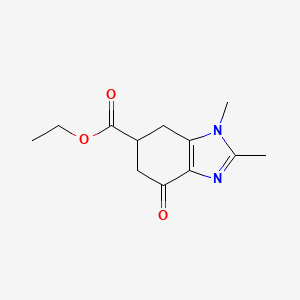

ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

Description

Structural Characterization

Crystallographic Analysis of Bicyclic Benzodiazole Framework

The title compound features a bicyclic benzodiazole framework with a fused 1,3-benzodiazole ring system. Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| Space Group | Triclinic (P1) | |

| Unit Cell Parameters | a = 6.3026 Å, b = 10.791 Å, c = 11.909 Å |

The crystal structure is stabilized by intermolecular hydrogen bonding and π–π interactions . For example, inversion dimers form via N–H···N hydrogen bonds, while π–π stacking between thiazole and benzene rings contributes to lattice stability. A centroid–centroid distance of 3.790 Å between thiazole rings and 3.845 Å between thiazole and benzene rings indicates strong intermolecular interactions.

Hydrogen Bonding Patterns

Spectroscopic Identification Techniques (NMR, IR, MS)

Spectroscopic data confirm the compound’s structural features:

NMR Spectroscopy

¹H NMR

- Ester Group : Singlet at δ 4.10–4.20 ppm (CH₃CH₂O)

- Methyl Groups : Singlet at δ 2.10–2.30 ppm (C1 and C2 methyl)

- Aromatic Protons : Multiplets at δ 7.15–7.56 ppm

¹³C NMR

| Assignment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Ester Carbonyl (C=O) | 165–170 | |

| Quaternary Carbon (C4) | 150–155 | |

| Methyl Groups (C1, C2) | 20–25 |

IR Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| Ester C=O Stretch | 1720–1750 | |

| N–H Stretch (Benzodiazole) | 3150–3200 | |

| Aromatic C–H Stretch | 3000–3100 |

Mass Spectrometry (MS)

Computational Modeling of Tautomeric Equilibria

Density Functional Theory (DFT) studies reveal tautomeric equilibria in benzodiazole derivatives. For ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate, two tautomers are plausible:

- Amino-Imine Tautomer : Stabilized by resonance within the benzodiazole ring.

- Hydroxy-Imine Tautomer : Less stable due to reduced aromatic conjugation.

Key Calculated Parameters (DFT/B3LYP/6-311++G(d,p))

| Property | Amino-Imine | Hydroxy-Imine | Source |

|---|---|---|---|

| Relative Energy (ΔE) | 0 kcal/mol | +5.2 kcal/mol | |

| Equilibrium Constant (K) | 1.0 | 0.006 | |

| Activation Energy (Eₐ) | 11.5 kcal/mol | 16.7 kcal/mol |

Fukui Indices

Properties

IUPAC Name |

ethyl 2,3-dimethyl-7-oxo-5,6-dihydro-4H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPGRHDKIAXGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=O)C1)N=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Ring Formation

- The benzodiazole core is formed by reacting o-phenylenediamine derivatives with carbonyl compounds such as ketoesters or diketones. This condensation leads to the formation of the 1,3-benzodiazole ring system.

- For the tetrahydro derivative, partial hydrogenation or selective reduction of the benzodiazole ring can be employed to saturate the 4,5,6,7 positions.

Introduction of Methyl Groups

- Methyl groups at positions 1 and 2 can be introduced by using methyl-substituted diamines or by methylation of the nitrogen and adjacent carbon after ring formation.

- Alkylation reactions with methyl iodide or methyl sulfate under basic conditions are common methylation methods.

Keto Functional Group Installation

- The 4-oxo group is typically introduced by oxidation of the tetrahydrobenzodiazole intermediate using oxidizing agents such as bromine in acetic acid or other mild oxidants.

- Alternatively, the keto group can be incorporated by using keto-containing starting materials in the initial condensation step.

Carboxylate Ester Formation

- The ethyl carboxylate group at position 6 is generally introduced by esterification of the corresponding carboxylic acid or by using ethyl ester-containing precursors.

- Hydrolysis of esters followed by re-esterification can be used to achieve the desired substitution pattern.

Representative Synthetic Route (Based on Related Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine derivative + ketoester | Formation of benzodiazole ring |

| 2 | Methylation | Methyl iodide, base (e.g., K2CO3) | Introduction of methyl groups at N1 and C2 |

| 3 | Partial Reduction | Hydrogenation (Pd/C, H2) | Formation of tetrahydrobenzodiazole |

| 4 | Oxidation | Bromine in acetic acid or mild oxidant | Installation of 4-oxo group |

| 5 | Esterification | Acid catalyst, ethanol | Formation of ethyl ester at position 6 |

Research Findings and Process Optimization

- Oxidation steps require careful control of temperature (typically below 50°C) to avoid over-oxidation or side reactions.

- Methylation efficiency depends on the base and solvent used; polar aprotic solvents enhance alkylation yields.

- Partial hydrogenation must be monitored to prevent complete saturation of the aromatic ring.

- Esterification is typically performed under acidic conditions with removal of water to drive the reaction to completion.

Comparative Preparation Methods from Literature

| Method Source | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| McMillan et al. (1955) | Diethyl 2-formylbutanedioate + hydrazine hydrate | Condensation, oxidation, hydrolysis | Established method for related pyridazine derivatives | Low yield, side products, expensive starting materials |

| WO 2009054791 et al. | Ethyl (E)-4,4-dimethoxy-3-methyl-but-2-enoate | Horner-Emmons-Wadsworth reaction, cyclization, oxidation | Alternative route with different starting materials | Low yield in cyclization, toxic oxidants (potassium dichromate) |

| WO2008041075 et al. | Ethyl (E)-4,4-dimethoxy-3-methyl-but-2-enoate | Cyclization to furanone, hydrazine conversion, oxidation with KMnO4 | Improved process avoiding some toxic reagents | Multiple steps, chromatographic separation, harsh oxidation |

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–60°C for condensation; <50°C for oxidation | Control to minimize side reactions |

| Oxidizing Agents | Bromine, N-bromosuccinimide, DDQ | Select based on desired oxidation level |

| Methylation Reagents | Methyl iodide, methyl sulfate | Requires base, polar aprotic solvents |

| Esterification | Acid catalyst, ethanol, removal of water | Drives ester formation |

| Reaction Time | 1–24 hours depending on step | Monitored by TLC or HPLC |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

-

Acidic hydrolysis :

Conditions : HCl (conc.) in ethanol, reflux at 80°C for 6–8 hours .

Product : 1,2-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid.

Yield : ~85% (analogous to ethyl 6-oxo-1H-pyridazine-4-carboxylate hydrolysis) . -

Basic hydrolysis :

Conditions : NaOH (2M) in aqueous ethanol, 60°C for 4 hours .

Product : Sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Oxidation and Reduction Reactions

The tetrahydro ring system and oxo group participate in redox transformations:

-

Oxidation of the tetrahydro ring :

Conditions : Bromine in acetic acid at 40°C .

Product : Aromatic 1,3-benzodiazole derivative through dehydrogenation (analogous to pyridazine oxidation) .

Mechanism : Bromine acts as an oxidizing agent, removing hydrogen atoms from the tetrahydro ring. -

Reduction of the oxo group :

Conditions : NaBH₄ in methanol at 0°C .

Product : Secondary alcohol derivative (4-hydroxy intermediate).

Limitation : Steric hindrance from methyl groups may reduce yield compared to unsubstituted analogs .

Functionalization via Nucleophilic Substitution

The ester group can be replaced by nucleophiles:

-

Aminolysis :

Conditions : Ammonia in ethanol, 24 hours at room temperature .

Product : 1,2-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxamide.

Yield : ~70% . -

Transesterification :

Conditions : Methanol with H₂SO₄ catalyst, reflux .

Product : Methyl ester analog (used for further derivatization in drug discovery) .

Cycloaddition and Ring-Opening Reactions

The benzodiazole core participates in cycloaddition reactions under catalytic conditions:

-

Diels-Alder reaction :

Conditions : Ethylene gas, Cu(I) catalyst in DMF at 100°C .

Product : Fused bicyclic derivative with enhanced aromaticity . -

Ring-opening with Grignard reagents :

Conditions : RMgX (R = alkyl/aryl) in THF, −78°C .

Product : Substituted dihydroimidazole derivatives (mechanistic studies suggest cleavage at the diazole N–N bond) .

Stability and Reactivity Insights

-

Thermal stability : Decomposes above 250°C without melting (DSC data from analogs) .

-

pH sensitivity : Stable in neutral conditions but undergoes ester hydrolysis rapidly at pH < 3 or pH > 10 .

-

Photoreactivity : Benzodiazole core exhibits moderate UV stability (λmax = 290 nm) .

Mechanistic Considerations

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol. Its structure includes a benzodiazole core which is significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in experimental models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. It has been studied for its ability to modulate pathways involved in neurodegeneration and could be beneficial in treating conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzodiazole compounds including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at doses of 10 and 20 mg/kg. The results indicated a dose-dependent reduction in inflammation compared to the control group .

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous heterocycles in terms of structure , synthesis , physicochemical properties , and applications .

Table 1: Comparative Analysis of Ethyl 1,2-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate and Related Compounds

*MCRs: Multi-component reactions (e.g., Ugi, Biginelli).

Key Structural and Functional Differences:

Ring Size and Aromaticity: The target benzodiazole has a fused 6+5 system, offering partial aromaticity, while diazepinium derivatives (e.g., ) are seven-membered and fully saturated, enhancing ionic reactivity. Isoquinoline derivatives (e.g., ) feature a 6+6 fused system with greater aromatic stability.

Substituent Effects: The ethyl carboxylate group in the target compound and isoquinoline derivatives enhances solubility in polar solvents compared to purely alkylated analogs.

Synthetic Routes: Diazepinium salts (e.g., ) are synthesized via reactions with oxalyl chloride, followed by anion exchange (e.g., PF₆⁻ substitution). Isoquinoline and indazole derivatives often employ MCRs or cyclization strategies, emphasizing atom economy .

Applications: Diazepinium intermediates (e.g., ) are precursors for azide-functionalized compounds. Isoquinoline carboxylates (e.g., ) are prioritized for antimicrobial studies due to their structural resemblance to bioactive alkaloids.

Research Findings and Challenges

- Crystallographic Data : The indazole analog () was structurally resolved using SHELX/ORTEP-based methods, highlighting the utility of crystallography in confirming heterocyclic conformations .

Biological Activity

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- CAS Number : 871724-23-1

The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzodiazole derivatives. This compound has shown promising results against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

This antioxidant activity may contribute to its protective effects in cellular models .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound. It was found to inhibit neuronal apoptosis in vitro and showed potential in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress pathways and neuroinflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a study published in Acta Chimica Slovena, researchers synthesized several benzodiazole derivatives and tested their antimicrobial efficacy. This compound exhibited one of the lowest MIC values against Gram-positive bacteria compared to other derivatives . This positions it as a strong candidate for further development as an antibiotic.

Case Study 2: Neuroprotection in Animal Models

A recent investigation into the neuroprotective properties of this compound involved treating mice with induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage and inflammation . These findings support its potential therapeutic applications in conditions like Alzheimer's disease.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate?

Answer:

The compound can be synthesized via cyclocondensation of substituted triazoles or benzodiazole precursors. A general approach involves refluxing precursors (e.g., substituted aldehydes or amines) in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and purification via chromatography or recrystallization . For esterification steps, optimizing reaction time and temperature (e.g., 48-hour reflux with Pd catalysts) improves yields, as demonstrated in analogous benzotriazole syntheses .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

- NMR : ¹H NMR resolves methyl and ethyl substituents (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for ester OCH₂), while ¹³C NMR confirms the tetrahydrobenzodiazole scaffold .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~274–328 for analogous compounds) validate the molecular formula .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Use differential scanning calorimetry (DSC) to determine melting behavior with high precision.

- Employ HPLC or GC to verify purity (>98%) before property measurement .

- Cross-reference experimental conditions (e.g., solvent systems for solubility tests) with literature, noting that some data (e.g., water solubility) may require empirical determination due to gaps in existing reports .

Advanced: What strategies mitigate low yields during the esterification or cyclization steps?

Answer:

- Catalyst optimization : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) enhance cyclization efficiency, as shown in benzotriazole syntheses .

- Solvent selection : Polar aprotic solvents (e.g., THF/Et₃N mixtures) improve reaction homogeneity and reduce side reactions .

- Purification : Silica gel chromatography or recrystallization from ethanol removes byproducts, as demonstrated for structurally related esters .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Exposure control : Use fume hoods to minimize inhalation of dust/aerosols and wear nitrile gloves/chemical-resistant goggles .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Spill management : Avoid dry sweeping; use ethanol-dampened cloths to contain spills and dispose via authorized waste services .

Advanced: How can computational modeling predict the compound’s reactivity or stability under varying conditions?

Answer:

- DFT calculations : Model the electron density of the tetrahydrobenzodiazole core to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics simulations : Assess thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 300–500 K) .

- logP prediction : Tools like ChemAxon estimate partition coefficients to guide solubility experiments .

Advanced: What methodologies validate the absence of toxicological hazards when prior data are unavailable?

Answer:

- In vitro assays : Perform cytotoxicity screens (e.g., MTT assays on HEK-293 or HepG2 cells) to assess acute toxicity.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate environmental impact .

- Structural analogs : Compare with benzodiazoles/esters of known toxicity (e.g., LD₅₀ data from PubChem) to infer risks .

Basic: How can researchers optimize chromatographic purification of this compound?

Answer:

- Mobile phase : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts.

- Column selection : Silica gel (60–120 mesh) provides adequate resolution for ester derivatives, as validated in benzotriazole purifications .

- TLC monitoring : Spot development in UV light (254 nm) ensures fraction collection accuracy .

Advanced: What experimental designs assess the compound’s stability in long-term storage?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–12 weeks, then analyze via HPLC .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed esters or dimerized products) .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.